Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride is a heterocyclic compound with significant applications in medicinal chemistry and material science. This compound is recognized for its unique structural characteristics, which make it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Halogenated reagents under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, which is often associated with tumorigenesis . This modulation can lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
- Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Comparison: Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct biological activities compared to other imidazopyridine derivatives. Its ability to interact with a broader range of molecular targets makes it a versatile compound in drug discovery .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;;/h1-4,6H,5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNIFFNMRGVVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.